N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1820710-63-1
VCID: VC8016486
InChI: InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-8-4-2-6-14(16)10-18)13-17-9-5-3-7-15(17)11-19/h2-9H,12-13H2,1H3
SMILES: CS(=O)(=O)N(CC1=CC=CC=C1C#N)CC2=CC=CC=C2C#N
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide

CAS No.: 1820710-63-1

Cat. No.: VC8016486

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.4

* For research use only. Not for human or veterinary use.

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide - 1820710-63-1

Specification

CAS No. 1820710-63-1
Molecular Formula C17H15N3O2S
Molecular Weight 325.4
IUPAC Name N,N-bis[(2-cyanophenyl)methyl]methanesulfonamide
Standard InChI InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-8-4-2-6-14(16)10-18)13-17-9-5-3-7-15(17)11-19/h2-9H,12-13H2,1H3
Standard InChI Key GODFJGKLLRNGCX-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC1=CC=CC=C1C#N)CC2=CC=CC=C2C#N
Canonical SMILES CS(=O)(=O)N(CC1=CC=CC=C1C#N)CC2=CC=CC=C2C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide belongs to the sulfonamide class, featuring a central methane sulfonamide group (SO2NH\text{SO}_{2}\text{NH}) modified with two benzyl-type substituents. Each substituent consists of a phenyl ring substituted with a cyano group at the ortho-position. Key molecular parameters include:

PropertyValueSource
CAS Registry Number1820710-63-1
Molecular FormulaC17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight325.4 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The absence of reported physical properties like density or melting point underscores the need for further experimental characterization .

Structural Analysis

Synthesis and Reaction Pathways

Inferred Synthesis Strategy

While no direct synthesis protocol for N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide is documented, analogous sulfonamide syntheses suggest plausible routes. For example, N-methyl methanesulfonamide is synthesized via nucleophilic substitution between methylamine and methanesulfonyl chloride in ethanol . Extending this approach, the target compound could be prepared by reacting bis-((2-cyanophenyl)methyl)amine with methanesulfonyl chloride under similar conditions:

CH3SO2Cl+HN(CH2C6H4CN-o)2CH3SO2N(CH2C6H4CN-o)2+HCl\text{CH}_{3}\text{SO}_{2}\text{Cl} + \text{HN}(\text{CH}_{2}\text{C}_{6}\text{H}_{4}\text{CN-}o)_{2} \rightarrow \text{CH}_{3}\text{SO}_{2}\text{N}(\text{CH}_{2}\text{C}_{6}\text{H}_{4}\text{CN-}o)_{2} + \text{HCl}

Reaction optimization would require careful control of stoichiometry, temperature, and solvent choice to minimize side reactions. Purification via chromatography or recrystallization might be necessary given the compound’s likely oily consistency .

Challenges in Synthesis

The steric hindrance imposed by the two bulky (2-cyanophenyl)methyl groups could slow the reaction kinetics, necessitating elevated temperatures or catalytic agents. Additionally, the electron-withdrawing cyano groups may reduce the nucleophilicity of the amine, further complicating the synthesis. These factors highlight the need for methodical optimization in future studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator